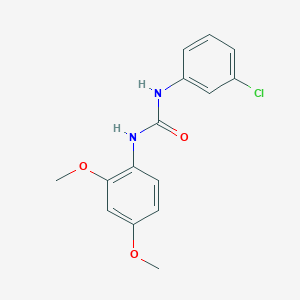
3'-(trifluoromethoxy)biphenyl-2-carboxamide
Übersicht
Beschreibung
3'-(trifluoromethoxy)biphenyl-2-carboxamide, also known as TFB-TBOA, is a chemical compound that has been studied for its potential as a tool for scientific research. TFB-TBOA is a selective and potent inhibitor of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a variety of neurological disorders.
Wirkmechanismus
3'-(trifluoromethoxy)biphenyl-2-carboxamide works by inhibiting the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. This compound is selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels in the brain, which can lead to excitotoxicity and neuronal damage. This compound has also been shown to alter the activity of various ion channels and receptors in the brain, including NMDA receptors and GABA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3'-(trifluoromethoxy)biphenyl-2-carboxamide in lab experiments is its selectivity for glutamate transporters, which allows for the specific manipulation of glutamate levels in the brain. However, this compound has limitations in that it can cause neuronal damage and is not suitable for use in live animal models.
Zukünftige Richtungen
There are several future directions for research on 3'-(trifluoromethoxy)biphenyl-2-carboxamide. One area of interest is the development of more selective and potent inhibitors of glutamate transporters. Another area of interest is the investigation of the role of glutamate dysregulation in other neurological disorders, such as autism and schizophrenia. Additionally, research is needed to better understand the long-term effects of this compound on neuronal function and viability.
Wissenschaftliche Forschungsanwendungen
3'-(trifluoromethoxy)biphenyl-2-carboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to investigate the physiological and biochemical effects of glutamate dysregulation in the brain.
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)20-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHWHHJBAOGOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3894408.png)
![3-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894430.png)
![2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3894440.png)

![ethyl N-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3894457.png)
![3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3894465.png)
![N-2-adamantyl-3-{[(3,5-dimethylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B3894466.png)

![17-benzyl-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3894471.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894475.png)
![ethyl 2-methyl-9-[(2-nitrobenzylidene)amino]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3894480.png)

